Divinyl protochlorophyllide
Overview
Description
Divinyl protochlorophyllide is a chlorophyll precursor found in photosynthetic organisms. It is a tetrapyrrole compound with a magnesium ion at its center and a fifth isocyclic pentanone ring. This compound plays a crucial role in the biosynthesis of chlorophyll, which is essential for photosynthesis in plants, algae, and cyanobacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Divinyl protochlorophyllide can be synthesized from protochlorophyllide a or chlorophyll. The synthesis involves the reduction of protochlorophyllide a to this compound using specific enzymes such as this compound a 8-vinyl reductase . The reaction conditions typically require a controlled environment with specific pH and temperature to ensure the proper functioning of the enzymes.
Industrial Production Methods: Industrial production of this compound is not widely practiced due to its specific role in photosynthesis and the complexity of its synthesis. it can be produced in laboratory settings using recombinant cyclases from eukaryotic oxygenic phototrophs .
Chemical Reactions Analysis
Types of Reactions: Divinyl protochlorophyllide undergoes several types of chemical reactions, including:
Reduction: The reduction of this compound to monovinyl protochlorophyllide by this compound a 8-vinyl reductase.
Oxidation: The oxidation of this compound to form various chlorophyll derivatives.
Common Reagents and Conditions:
Reduction Reagents: Enzymes such as this compound a 8-vinyl reductase.
Oxidation Reagents: Oxygen and specific oxidizing agents under controlled conditions.
Major Products:
Monovinyl Protochlorophyllide: Formed from the reduction of this compound.
Chlorophyll Derivatives: Formed from the oxidation of this compound.
Scientific Research Applications
Divinyl protochlorophyllide has several scientific research applications, including:
Photosynthesis Research: It is used to study the biosynthesis of chlorophyll and the mechanisms of photosynthesis in plants, algae, and cyanobacteria.
Biotechnology: Recombinant cyclases from eukaryotic oxygenic phototrophs are used to produce this compound for various biotechnological applications.
Mechanism of Action
Divinyl protochlorophyllide exerts its effects through its role in the biosynthesis of chlorophyll. The compound is converted to monovinyl protochlorophyllide by this compound a 8-vinyl reductase, which is then further converted to chlorophyllide a by NADPH:protochlorophyllide oxidoreductase . The molecular targets and pathways involved include the enzymes and intermediates in the chlorophyll biosynthetic pathway .
Comparison with Similar Compounds
Monovinyl Protochlorophyllide: A direct product of the reduction of divinyl protochlorophyllide.
Chlorophyllide a: A subsequent product in the chlorophyll biosynthetic pathway.
Chlorophyll c Derivatives: Modified forms of chlorophyll a with similar roles in photosynthesis.
Uniqueness: this compound is unique due to its specific role as a precursor in the chlorophyll biosynthetic pathway. Unlike other chlorophyll derivatives, it undergoes specific enzymatic reductions and oxidations that are crucial for the formation of functional chlorophyll molecules .
Properties
IUPAC Name |
magnesium;3-[11,16-bis(ethenyl)-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19,21-dodecaen-22-yl]propanoate;hydron | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8-9,12-14,31H,1-2,10-11H2,3-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBIPIDDNARELO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC1=C(C2=C3C(C(=C4C3=NC(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)C=C)C)C=C)[O-])C(=O)OC)CCC(=O)[O-].[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30MgN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18433-30-2 | |
Record name | 2,4-Divinylprotochlorophyllide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018433302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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